N-(2-ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-(2-ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an ethyl-substituted phenyl group and an isopropyl-substituted pyrimidinone moiety. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.
Substitution Reactions:
Acetamide Formation: The final step involves the acylation of the pyrimidinone derivative with 2-ethylphenyl acetic acid or its derivatives under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and pyrimidinone rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- N-(2-ethylphenyl)-2-(4-isopropyl-6-hydroxypyrimidin-1(6H)-yl)acetamide
Uniqueness
N-(2-ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to its specific substitution pattern on the pyrimidinone ring and the ethylphenyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-4-13-7-5-6-8-14(13)19-16(21)10-20-11-18-15(12(2)3)9-17(20)22/h5-9,11-12H,4,10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTSZDZBSJTCTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=NC(=CC2=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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